Bromo(bromomethoxy)methane
Overview
Description
Bromo(bromomethoxy)methane is a chemical compound with the molecular formula C2H4Br2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of Bromo(bromomethoxy)methane consists of two carbon atoms, four hydrogen atoms, two bromine atoms, and one oxygen atom .Physical And Chemical Properties Analysis
Bromo(bromomethoxy)methane has a density of 1.5±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned for Bromo(bromomethoxy)methane in the search results.Scientific Research Applications
1. Chemical Synthesis and Catalysis
Bromo(bromomethoxy)methane has been used in the preparation of various chemical compounds. For instance, it was involved in the preparation of dialkoxyborylbis(bromozincio)methane, which was subsequently used to create vinylboranes through a reaction with aldehydes or ketones. This showcases its utility in organic synthesis and catalysis (Matsubara, Otake, Hashimoto, & Utimoto, 1999).
2. Environmental Studies
Studies have been conducted to understand the environmental impact of volatile halogenated organic compounds (VHOCs), including bromo(bromomethoxy)methane. These studies involve monitoring the release of VHOCs by various macroalgae, indicating the compound's relevance in environmental chemistry and ecological studies (Latumus, 1995).
3. Catalytic Methane Oxybromination
Bromo(bromomethoxy)methane is involved in the catalytic oxybromination of methane, an important process in the production of chemicals and fuels from methane. This area of research focuses on understanding the reaction mechanisms and improving the efficiency of methane conversion (Paunović, Hemberger, Bodi, López, & Pérez–Ramírez, 2018).
4. Biological Applications
In biological contexts, bromo(bromomethoxy)methane has been used to study methane monooxygenases (MMOs) which mediate the conversion of methane into methanol in bacteria. Understanding this process is crucial for developing biomimetic catalysts for methane oxidation (Wang, Maji, Chen, Lee, Yu, & Chan, 2017).
5. Methane Bromination Studies
Research on bromination reactions of methane, where bromo(bromomethoxy)methane plays a role, has provided insights into the production of methyl bromide and other brominated compounds. These studies are significant for understanding and improving industrial processes related to halogen-mediated methane partial oxidation (Lorkovic, Sun, Gadewar, Breed, Macala, Sardar, Cross, Sherman, Stucky, & Ford, 2006).
6. Reductive Transformation Studies
Investigations into the reductive transformation pathways of brominated methanes, including bromo(bromomethoxy)methane, with nano-scale Fe and Ni/Fe particles, have implications for environmental remediation and understanding the chemical reduction processes (Lim, Feng, & Zhu, 2007).
Safety And Hazards
properties
IUPAC Name |
bromo(bromomethoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2O/c3-1-5-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGHGWEHQIJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537840 | |
Record name | Bromo(bromomethoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(bromomethoxy)methane | |
CAS RN |
4497-29-4 | |
Record name | Bromo(bromomethoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo(bromomethoxy)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.